

# (S)-BINAPINE: A Powerful Chiral Ligand for Asymmetric Hydrogenation in Pharmaceutical Synthesis

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Compound of Interest		
Compound Name:	(S)-Binapine	
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### Introduction

(S)-BINAPINE, with the chemical name (3S,3'S,4S,4'S,11bS,11'bS)-(+)-4,4'-Di-t-butyl-4,4',5,5'-tetrahydro-3,3'-bi-3H-dinaphtho[2,1-c:1',2'-e]phosphepin, is a highly efficient, P-chiral bisphosphine ligand. Its rigid, sterically demanding, and unique chiral scaffold makes it an exceptional ligand for transition metal-catalyzed asymmetric reactions, particularly in the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of (S)-BINAPINE in the asymmetric hydrogenation of  $\beta$ -(acylamino)acrylates, a key transformation for the production of enantiomerically pure  $\beta$ -amino acids.

# **Core Applications**

The primary application of **(S)-BINAPINE** in pharmaceutical synthesis is as a chiral ligand in asymmetric hydrogenation reactions. It has demonstrated remarkable success in combination with both rhodium and nickel catalysts for the synthesis of  $\beta$ -amino acid derivatives, which are crucial building blocks for numerous pharmaceuticals.

# **Rhodium-Catalyzed Asymmetric Hydrogenation**

The rhodium-**(S)-BINAPINE** complex is particularly effective for the asymmetric hydrogenation of a variety of (Z)- $\beta$ -aryl- $\beta$ -(acylamino)acrylic acid derivatives. This catalytic system exhibits high enantioselectivity, with reported enantiomeric excess (ee) values ranging from 96% to over



99%.[1] Furthermore, it demonstrates high catalytic activity, achieving turnover numbers (TONs) of up to 10,000, making it a practical choice for large-scale synthesis.[1]

# **Nickel-Catalyzed Asymmetric Hydrogenation**

In a move towards more sustainable and cost-effective methodologies, **(S)-BINAPINE** has been successfully employed in nickel-catalyzed asymmetric hydrogenations. The Ni-**(S)-BINAPINE** system provides excellent yields (95-99%) and enantioselectivities (97-99% ee) for the hydrogenation of  $\beta$ -(acylamino)acrylates.[2][3][4][5] A significant advantage of this system is its ability to effectively hydrogenate mixtures of Z/E isomers of both  $\beta$ -alkyl and  $\beta$ -aryl substituted  $\beta$ -(acylamino)acrylates, which simplifies synthetic procedures by often eliminating the need for isomer separation.[2][3][4][5] The practicality of this method is further underscored by its successful application on a gram scale with a low catalyst loading of just 0.2 mol%.[2][3] [4][5]

### **Data Presentation**

Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of β-(Acvlamino)acrvlates with (S)-BINAPINE[3][4][5]

Entry	Substrate (R group)	Isomer Ratio (Z/E)	Yield (%)	ee (%)
1	Phenyl	>99:1	99	99
2	4-Methoxyphenyl	>99:1	99	99
3	4-Chlorophenyl	>99:1	98	99
4	2-Naphthyl	>99:1	99	99
5	2-Thienyl	>99:1	95	98
6	Methyl	5:1	97	99
7	Isopropyl	3:1	96	98

General Reaction Conditions: Ni(OAc)<sub>2</sub>/**(S)-Binapine**/substrate ratio of 1:1.1:100, in CF<sub>3</sub>CH<sub>2</sub>OH, at 50 °C, under 50 atm of hydrogen for 24 h.[3]



# **Experimental Protocols**

# Protocol 1: General Procedure for Nickel-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates

This protocol outlines the general procedure for the asymmetric hydrogenation of a  $\beta$ -(acylamino)acrylate using a Nickel-(S)-BINAPINE catalytic system.

#### Materials:

- (S)-BINAPINE ligand
- Nickel(II) acetate (Ni(OAc)<sub>2</sub>)
- β-(acylamino)acrylate substrate
- 2,2,2-Trifluoroethanol (CF₃CH₂OH), anhydrous
- Hydrogen gas (high purity)
- Inert gas (Argon or Nitrogen)
- · Autoclave or high-pressure reactor
- Standard laboratory glassware and purification supplies

#### Procedure:

- Catalyst Preparation:
  - In a glovebox, to a dry Schlenk tube, add Ni(OAc)<sub>2</sub> (1.0 mol%) and (S)-BINAPINE (1.1 mol%).
  - Add 1.0 mL of anhydrous CF₃CH₂OH and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
- · Reaction Setup:



- In a separate vial, dissolve the β-(acylamino)acrylate substrate (100 mol%) in 1.0 mL of anhydrous CF₃CH₂OH.
- Transfer the substrate solution to a glass liner suitable for the autoclave.
- Under an inert atmosphere, transfer the pre-formed catalyst solution to the glass liner containing the substrate.

#### · Hydrogenation:

- Seal the autoclave and purge with hydrogen gas three times.
- Pressurize the autoclave to 50 atm with hydrogen.
- Place the autoclave in a heating mantle or oil bath pre-heated to 50 °C.
- Stir the reaction mixture for 24 hours.
- · Work-up and Purification:
  - After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.
  - Open the autoclave and concentrate the reaction mixture under reduced pressure.
  - The crude product can be purified by flash column chromatography on silica gel to afford the desired chiral β-amino acid derivative.

#### Analysis:

- Determine the yield by weighing the purified product.
- Determine the enantiomeric excess (ee) by chiral High-Performance Liquid
  Chromatography (HPLC) analysis.

# Visualizations



# **Experimental Workflow for Ni-Catalyzed Asymmetric Hydrogenation**

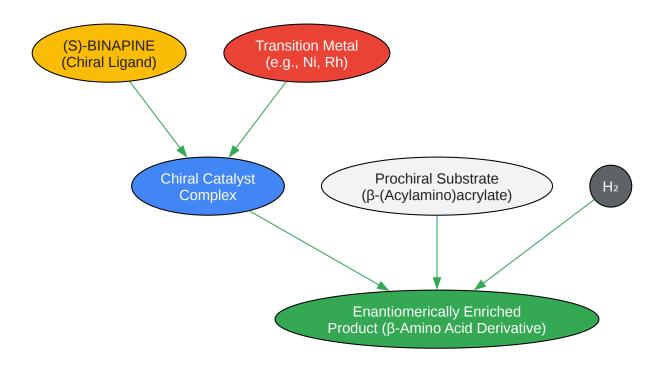


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Caption: Workflow for Ni-catalyzed asymmetric hydrogenation.

# Logical Relationship of Key Components in Asymmetric Hydrogenation





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Caption: Key components in asymmetric hydrogenation.

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